Cas no 1283719-74-3 (benzyl 3-(2,2,2-trifluoro-1-hydroxyethyl)pyrrolidine-1-carboxylate)

Benzyl 3-(2,2,2-trifluoro-1-hydroxyethyl)pyrrolidine-1-carboxylate is a fluorinated pyrrolidine derivative with a benzyl carbamate protecting group and a trifluoroethanol substituent. This compound is of interest in medicinal chemistry and organic synthesis due to its chiral center and trifluoromethyl group, which can enhance metabolic stability and binding affinity in bioactive molecules. The hydroxyl and carbamate functionalities provide handles for further derivatization, making it a versatile intermediate for the development of pharmaceuticals, particularly in the design of enzyme inhibitors or receptor modulators. Its structural features combine rigidity and polarity, offering potential advantages in drug discovery applications.
benzyl 3-(2,2,2-trifluoro-1-hydroxyethyl)pyrrolidine-1-carboxylate structure
1283719-74-3 structure
商品名:benzyl 3-(2,2,2-trifluoro-1-hydroxyethyl)pyrrolidine-1-carboxylate
CAS番号:1283719-74-3
MF:C14H16F3NO3
メガワット:303.276954650879
CID:6408145
PubChem ID:165914756

benzyl 3-(2,2,2-trifluoro-1-hydroxyethyl)pyrrolidine-1-carboxylate 化学的及び物理的性質

名前と識別子

    • benzyl 3-(2,2,2-trifluoro-1-hydroxyethyl)pyrrolidine-1-carboxylate
    • 1283719-74-3
    • EN300-12613079
    • インチ: 1S/C14H16F3NO3/c15-14(16,17)12(19)11-6-7-18(8-11)13(20)21-9-10-4-2-1-3-5-10/h1-5,11-12,19H,6-9H2
    • InChIKey: DBKYHSNETZIXGX-UHFFFAOYSA-N
    • ほほえんだ: FC(C(C1CN(C(=O)OCC2C=CC=CC=2)CC1)O)(F)F

計算された属性

  • せいみつぶんしりょう: 303.10822786g/mol
  • どういたいしつりょう: 303.10822786g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 水素結合受容体数: 6
  • 重原子数: 21
  • 回転可能化学結合数: 4
  • 複雑さ: 356
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 2
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 49.8Ų
  • 疎水性パラメータ計算基準値(XlogP): 2.5

benzyl 3-(2,2,2-trifluoro-1-hydroxyethyl)pyrrolidine-1-carboxylate 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-12613079-1.0g
benzyl 3-(2,2,2-trifluoro-1-hydroxyethyl)pyrrolidine-1-carboxylate
1283719-74-3
1g
$1256.0 2023-05-25
Enamine
EN300-12613079-2.5g
benzyl 3-(2,2,2-trifluoro-1-hydroxyethyl)pyrrolidine-1-carboxylate
1283719-74-3
2.5g
$2464.0 2023-05-25
Enamine
EN300-12613079-5.0g
benzyl 3-(2,2,2-trifluoro-1-hydroxyethyl)pyrrolidine-1-carboxylate
1283719-74-3
5g
$3645.0 2023-05-25
Enamine
EN300-12613079-10.0g
benzyl 3-(2,2,2-trifluoro-1-hydroxyethyl)pyrrolidine-1-carboxylate
1283719-74-3
10g
$5405.0 2023-05-25
Enamine
EN300-12613079-0.5g
benzyl 3-(2,2,2-trifluoro-1-hydroxyethyl)pyrrolidine-1-carboxylate
1283719-74-3
0.5g
$1207.0 2023-05-25
Enamine
EN300-12613079-500mg
benzyl 3-(2,2,2-trifluoro-1-hydroxyethyl)pyrrolidine-1-carboxylate
1283719-74-3
500mg
$1207.0 2023-10-02
Enamine
EN300-12613079-1000mg
benzyl 3-(2,2,2-trifluoro-1-hydroxyethyl)pyrrolidine-1-carboxylate
1283719-74-3
1000mg
$1256.0 2023-10-02
Enamine
EN300-12613079-250mg
benzyl 3-(2,2,2-trifluoro-1-hydroxyethyl)pyrrolidine-1-carboxylate
1283719-74-3
250mg
$1156.0 2023-10-02
Enamine
EN300-12613079-5000mg
benzyl 3-(2,2,2-trifluoro-1-hydroxyethyl)pyrrolidine-1-carboxylate
1283719-74-3
5000mg
$3645.0 2023-10-02
Enamine
EN300-12613079-0.25g
benzyl 3-(2,2,2-trifluoro-1-hydroxyethyl)pyrrolidine-1-carboxylate
1283719-74-3
0.25g
$1156.0 2023-05-25

benzyl 3-(2,2,2-trifluoro-1-hydroxyethyl)pyrrolidine-1-carboxylate 関連文献

benzyl 3-(2,2,2-trifluoro-1-hydroxyethyl)pyrrolidine-1-carboxylateに関する追加情報

Benzyl 3-(2,2,2-Trifluoro-1-Hydroxyethyl)Pyrrolidine-1-Carboxylate: A Comprehensive Overview

Benzyl 3-(2,2,2-trifluoro-1-hydroxyethyl)pyrrolidine-1-carboxylate, also known by its CAS number 1283719-74-3, is a compound of significant interest in the fields of organic chemistry and pharmacology. This compound is characterized by its unique structure, which combines a pyrrolidine ring with a trifluoroethyl group and a benzyl carboxylate moiety. The trifluoroethyl group introduces a high degree of fluorination, which is known to enhance certain pharmacokinetic properties such as lipophilicity and metabolic stability.

The synthesis of benzyl 3-(2,2,2-trifluoro-1-hydroxyethyl)pyrrolidine-1-carboxylate typically involves multi-step organic reactions. One common approach is the alkylation of pyrrolidine derivatives with appropriately substituted trifluoroethyl groups. Recent advancements in catalytic methods have enabled more efficient and selective syntheses, reducing the overall cost and environmental impact of production processes. Researchers have also explored the use of microwave-assisted synthesis to accelerate reaction times while maintaining high yields.

In terms of applications, this compound has shown promise in various therapeutic areas. For instance, studies have demonstrated its potential as a modulator of ion channels, which are critical targets in the treatment of neurological disorders such as epilepsy and chronic pain. The hydroxyethyl group in the molecule plays a crucial role in modulating the compound's interaction with these targets, making it a valuable tool for drug discovery.

Recent research has focused on understanding the pharmacokinetic profile of benzyl 3-(2,2,2-trifluoro-1-hydroxyethyl)pyrrolidine-1-carboxylate. Preclinical studies indicate that the compound exhibits favorable absorption and distribution properties due to its balanced lipophilicity and hydrophilicity. Additionally, its metabolic stability has been evaluated in vitro using human liver microsomes, revealing that it undergoes minimal phase I metabolism, which suggests a longer half-life in vivo.

The trifluoromethylation in this compound also contributes to its unique physical properties. For example, the presence of multiple fluorine atoms increases the molecule's molecular weight while maintaining its flexibility. This balance is essential for achieving optimal drug-like properties such as permeability across biological membranes and solubility in various solvents.

In conclusion, benzyl 3-(2,2,2-trifluoro-1-hydroxyethyl)pyrrolidine-1-carboxylate represents an intriguing compound with diverse applications in medicinal chemistry. Its structure provides a versatile platform for further modification and optimization, making it a valuable asset for researchers aiming to develop novel therapeutic agents.

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